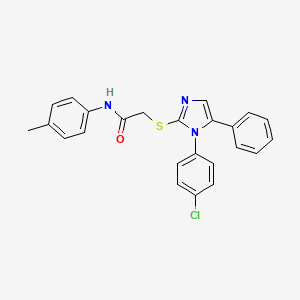

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3OS/c1-17-7-11-20(12-8-17)27-23(29)16-30-24-26-15-22(18-5-3-2-4-6-18)28(24)21-13-9-19(25)10-14-21/h2-15H,16H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZXJVTVZYVSQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, a compound featuring an imidazole ring, thioether linkage, and various aromatic groups, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , and it has a molecular weight of 434.0 g/mol. The presence of a chlorophenyl group and a phenyl group suggests potential interactions with biological targets through hydrophobic interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₂₀ClN₃OS |

| Molecular Weight | 434.0 g/mol |

| CAS Number | 1226458-60-1 |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Compounds containing imidazole and thiazole rings are known to modulate enzyme activity, potentially inhibiting or enhancing their functions.

Potential Targets

- Enzyme Inhibition : The imidazole moiety can interact with active sites of enzymes, potentially leading to inhibition.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have explored the biological activities of similar compounds, providing insights into the potential efficacy of this compound.

Antiviral Activity

Research indicates that imidazole derivatives exhibit significant antiviral properties. For instance, compounds with similar structures have shown promising results against viral infections such as hepatitis C virus (HCV). A study reported that certain pyrazole derivatives demonstrated IC50 values as low as 6.7 μM against HCV replication .

Antimicrobial Activity

Imidazole and thiazole derivatives are frequently evaluated for their antimicrobial properties. A comparative study highlighted that certain thiazole derivatives inhibited bacterial growth effectively, suggesting that the thioether linkage in our compound may enhance its antimicrobial potential .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds reveals that modifications to the imidazole and thiazole rings can significantly impact biological activity.

| Compound Type | Key Modifications | Biological Activity |

|---|---|---|

| Benzimidazole Derivatives | Substituted phenyl groups | Broad-spectrum activity |

| Thiazole Derivatives | Varying alkyl substitutions | Antimicrobial properties |

| Pyrazolecarboxamide Hybrids | Enhanced lipophilicity | Increased antiviral efficacy |

Case Studies

- Anticonvulsant Activity : A related study on N-substituted imidazoles indicated significant anticonvulsant activity in animal models, suggesting that structural similarities might confer similar effects to our compound .

- Inhibition Studies : Another investigation into thiazolidinone derivatives revealed potent inhibition of RNA polymerase, with IC50 values below 32 μM, indicating potential for further exploration in our compound's development .

Scientific Research Applications

Research has indicated that compounds containing imidazole and thioether functionalities exhibit various biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial and fungal strains. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.

- Anticancer Properties : Studies suggest that this compound can inhibit specific pathways involved in cancer cell proliferation. It may interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects against cancer cells.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Antimicrobial Studies : In vitro studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar imidazole structures were tested against various pathogens, revealing promising results in inhibiting bacterial growth .

- Anticancer Research : A study evaluated the anticancer efficacy of imidazole derivatives on human breast adenocarcinoma cells (MCF7). Results indicated that certain derivatives exhibited strong cytotoxic effects, suggesting their potential as therapeutic agents for cancer treatment .

- Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions between this compound and its biological targets. Molecular docking simulations showed favorable binding conformations, supporting its potential as a lead compound in drug design .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions optimize yield?

The compound is synthesized via multi-step reactions. A common approach involves:

- Condensation of 4-chlorophenylamine with 2-chloroacetyl chloride under basic conditions to form the acetamide precursor (e.g., NaOH in THF at 0–5°C).

- Subsequent coupling with a pre-synthesized imidazole-thiol intermediate using coupling agents like EDCI/HOBt in DMF. Key parameters include temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., DCM for thioether formation), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR): H and C NMR verify substituent positions and regiochemistry.

- Infrared Spectroscopy (IR): Confirms functional groups (e.g., C=O stretch at ~1650 cm).

- Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS showing [M+H] peak).

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% typically required for biological assays) .

Q. What are the primary biological activities reported for this compound?

Preliminary studies indicate antimicrobial and antifungal properties, with IC values in the low micromolar range against Candida albicans and Staphylococcus aureus. These effects are attributed to enzyme inhibition (e.g., lanosterol demethylase) or membrane disruption .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

Discrepancies (e.g., varying IC values for analogs with halogen substitutions) can be addressed by:

- Systematic SAR Studies: Compare substituent effects (e.g., 4-Cl vs. 4-Br on phenyl rings) using standardized assays.

- Computational Modeling: Molecular docking (AutoDock Vina) identifies binding affinity differences due to steric/electronic variations.

- Crystallography: Co-crystal structures with target enzymes (e.g., CYP51) clarify binding modes .

Q. What experimental strategies validate the compound’s mechanism of action in enzyme inhibition?

- Kinetic Assays: Measure enzyme activity (e.g., NADPH depletion for CYP450 inhibition).

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (K, k/k) to purified targets.

- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells by monitoring protein stability shifts .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

- Isosteric Replacement: Substitute labile groups (e.g., methylthio → trifluoromethyl).

- Prodrug Strategies: Introduce hydrolyzable groups (e.g., ester prodrugs for enhanced oral bioavailability).

- Cytochrome P450 Profiling: Use liver microsomes to identify metabolic hotspots for modification .

Q. What methodologies are recommended for assessing in vitro toxicity in early-stage development?

- MTT/PrestoBlue Assays: Evaluate cytotoxicity in mammalian cell lines (e.g., HEK293, HepG2).

- hERG Channel Inhibition: Patch-clamp electrophysiology to assess cardiac risk.

- Ames Test: Screen for mutagenicity using Salmonella typhimurium strains .

Data and Methodological Considerations

Q. How should researchers address discrepancies in reported synthetic yields?

- Reagent Quality: Use freshly distilled solvents (e.g., anhydrous DMF) to avoid side reactions.

- Catalyst Screening: Test alternative catalysts (e.g., Pd(OAc) vs. CuI for cross-coupling steps).

- Process Analytical Technology (PAT): Monitor reactions in real-time via FTIR or Raman spectroscopy .

Q. What are best practices for ensuring compound stability during long-term storage?

- Storage Conditions: Lyophilized powder under argon at −80°C; avoid repeated freeze-thaw cycles.

- Stability-Indicating Assays: Periodic HPLC checks for degradation products (e.g., oxidation of thioether to sulfone) .

Comparative and Structural Analysis

Q. How does the substitution pattern on the imidazole ring influence pharmacological activity?

- Electron-Withdrawing Groups (4-Cl, 3-NO): Enhance target affinity but may reduce solubility.

- Lipophilic Substituents (p-tolyl): Improve membrane permeability (logP ~3.5 predicted).

Structural data from analogs (e.g., 4-bromo vs. 4-chloro derivatives) suggest halogen size impacts binding pocket occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.